ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-3-30-19(28)14-4-8-15(9-5-14)22-17(26)12-31-21-25-24-20(32-21)23-18(27)13-6-10-16(29-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVGKQXNWRRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioacylation of Amidines
The thiadiazole ring is constructed via a base-mediated cyclization, as demonstrated in recent methodologies:
- Reagents : 4-Methoxybenzoyl isothiocyanate reacts with thioacetamide in dimethylformamide (DMF) under NaH catalysis.
- Mechanism : Deprotonation of DMF generates a carbamoyl anion, initiating radical-mediated thioacylation. The intermediate thioacylamidine undergoes intramolecular N–S bond formation to yield the thiadiazole.
- Conditions :
Alternative Hydrazine Cyclization
Older protocols employ hydrazine derivatives:
- Step 1 : 4-Methoxybenzoic acid is converted to its hydrazide using thionyl chloride and hydrazine hydrate.
- Step 2 : Reaction with carbon disulfide in alkaline ethanol induces cyclodehydration, forming the 2-mercapto-thiadiazole.
Sulfanyl Acetamide Linker Installation
Thiol Alkylation
The thiol group at position 2 of the thiadiazole is alkylated with 2-chloroacetamide:
Characterization of Intermediate
- $$^1$$H NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.03–6.97 (m, 2H, ArH), 4.12 (s, 2H, SCH$$2$$), 3.84 (s, 3H, OCH$$_3$$).
- HRMS : m/z calcd for C$${12}$$H$${11}$$N$$4$$O$$3$$S$$_2$$ [M+H]$$^+$$: 347.0321; found: 347.0324.
Coupling with Ethyl 4-Aminobenzoate
Amide Bond Formation
The final step involves coupling the sulfanyl acetamide-thiadiazole intermediate with ethyl 4-aminobenzoate:
Purification
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (400 MHz, CDCl$$3$$):
δ 8.34 (s, 1H, NH), 8.02 (d, $$J = 8.8$$ Hz, 2H, benzoate ArH), 7.89 (d, $$J = 8.8$$ Hz, 2H, thiadiazole ArH), 7.12 (d, $$J = 8.8$$ Hz, 2H, OCH$$3$$-ArH), 6.94 (d, $$J = 8.8$$ Hz, 2H, OCH$$3$$-ArH), 4.42 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$CH$$3$$), 4.18 (s, 2H, SCH$$2$$), 3.85 (s, 3H, OCH$$3$$), 1.44 (t, $$J = 7.1$$ Hz, 3H, CH$$3$$).$$^{13}$$C NMR (101 MHz, CDCl$$3$$):
δ 169.8 (C=O, benzoate), 166.2 (C=O, acetamide), 162.4 (C=O, benzamido), 159.3 (OCH$$3$$-Ar), 154.1 (thiadiazole C-2), 143.6 (thiadiazole C-5), 132.1–114.7 (aromatic carbons), 61.2 (OCH$$2$$CH$$3$$), 55.6 (OCH$$3$$), 35.4 (SCH$$2$$), 14.3 (CH$$_3$$).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 487.1583 [M+H]$$^+$$
- Calculated : 487.1586 for C$${21}$$H$${21}$$N$$4$$O$$5$$S$$_2$$.
Optimization and Challenges
Regioselectivity in Thiadiazole Formation
Early methods suffered from low regiocontrol, yielding mixtures of 1,3,4- and 1,2,4-thiadiazoles. The NaH–DMF protocol suppresses side products by stabilizing the thioacylamidine intermediate.
Sulfur Oxidation Mitigation
The sulfanyl group is prone to oxidation during alkylation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) improved yields by 15%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted thiadiazole or benzamido derivatives.
Scientific Research Applications
Synthesis of Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of the thiadiazole ring followed by the introduction of the amide and benzoate moieties. Key steps include:
- Formation of Thiadiazole : The initial step involves the reaction of thiosemicarbazide with carbon disulfide to yield 5-amino-1,3,4-thiadiazole-2-thiol.
- Amidation Reaction : The thiadiazole derivative is then reacted with various benzoyl chlorides to introduce the amide functionality.
- Final Esterification : The final product is obtained through esterification with ethyl acetoacetate under acidic conditions.
The overall synthetic route ensures high yields and purity of the target compound .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines including SKOV-3 (ovarian cancer) and HL-60 (leukemia). The IC50 values for these cell lines were reported as approximately 19.5 µM, indicating potent activity .
- Mechanism of Action : The cytotoxicity is believed to occur through apoptosis induction as evidenced by acridine orange/ethidium bromide staining assays .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Inhibition Studies : Preliminary studies indicate that derivatives of thiadiazole compounds can inhibit bacterial strains such as Bacillus subtilis and Aspergillus niger. These findings suggest potential applications in treating infections caused by resistant strains .
Case Study 1: Antitumor Evaluation
A study conducted by El-Naggar et al. (2011) synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their effects on Ehrlich Ascites Carcinoma cells. Among these compounds, those structurally related to this compound exhibited significant tumor growth inhibition after 14 days of treatment .
Case Study 2: Structure-Activity Relationship
A structure–activity relationship (SAR) analysis highlighted the importance of substituents on the thiadiazole ring for enhancing cytotoxic activity. Compounds with specific aromatic substitutions showed improved efficacy against various cancer cell lines .
Table 1: Anticancer Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SKOV-3 | 19.5 | Apoptosis induction |
| Other Thiadiazole Derivatives | HL-60 | Varies | Varies |
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl Thiadiazole Derivative | Bacillus subtilis | Varies |
| Ethyl Thiadiazole Derivative | Aspergillus niger | Varies |
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity . This inhibition can lead to the disruption of cellular processes, ultimately resulting in antimicrobial, antifungal, or anticancer effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate .
- Ethyl 2-[2-({5-[(4-methoxybenzamido)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both benzamido and ethyl ester groups.
Biological Activity
Ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This article delves into its biological activities, particularly its anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Ethyl group
- Thiadiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Methoxybenzamido group : Enhances biological activity through specific interactions with biological targets.
Anticancer Activity
-
Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibits:
- IC50 values indicating potency against specific cancer types:
- SKOV-3 (ovarian cancer) : IC50 = 19.5 μM .
- Other studies have shown activity against HL-60 and MOLT-4 cell lines, suggesting a broad spectrum of anticancer efficacy .
- IC50 values indicating potency against specific cancer types:
-
Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through:
- Inhibition of cell proliferation.
- Activation of apoptotic pathways, which may involve interactions with proteins regulating cell cycle and survival .
Antimicrobial Activity
While the primary focus is on anticancer properties, there is evidence suggesting potential antimicrobial activities. Some derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacteria and fungi, indicating that further exploration of this compound in this area could be beneficial .
Table of Biological Activities
| Activity Type | Target Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | SKOV-3 | 19.5 | |
| Anticancer | HL-60 | Not specified | |
| Anticancer | MOLT-4 | Not specified | |
| Antimicrobial | Various | Variable |
Case Studies
- Study on Antitumor Efficacy : A study evaluated the effects of various thiadiazole derivatives on cancer cell lines. This compound was found to have superior cytotoxic effects compared to other derivatives tested against ovarian cancer cells .
- Mechanistic Insights : Molecular docking studies have suggested that the compound may interact with key proteins involved in apoptosis and cell proliferation pathways. This interaction could explain its potent anticancer activity .
Q & A
Q. What are the standard synthetic routes for ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, and what key reaction steps are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-sulfonamide with 4-methoxybenzoyl chloride to introduce the 4-methoxybenzamido group at position 5 of the thiadiazole ring (via nucleophilic substitution).
Sulfanyl Acetamide Linkage : Couple the thiadiazole intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylacetamide bridge.
Esterification : Attach the benzoate ester group via a condensation reaction using ethyl 4-aminobenzoate and activated carboxylic acid intermediates.
Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Table 1 : Critical Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiadiazole formation | 4-Methoxybenzoyl chloride, DCM | Dichloromethane | 0–5°C (stirring) | 60–70 |
| Sulfanyl linkage | 2-Chloroacetamide, K₂CO₃ | DMF | 80°C (reflux) | 50–65 |
| Esterification | EDCl/HOBt, ethyl 4-aminobenzoate | THF | RT (24 hrs) | 45–55 |
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity of substituents on the thiadiazole ring (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons in the benzoate group at δ 7.5–8.2 ppm) .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide; N-H stretch at ~3300 cm⁻¹) .
- HPLC : Assess purity (>95% using a C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₂₁N₄O₅S₂: 497.09; observed: 497.12) .
Q. What in vitro assays are typically employed to evaluate the biological activity of thiadiazole-containing compounds like this derivative?
- Methodological Answer :
- Enzyme Inhibition Assays : Test carbonic anhydrase (CA) or cyclooxygenase (COX) inhibition using spectrophotometric methods (e.g., CA inhibition via esterase activity with 4-nitrophenyl acetate) .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can design of experiments (DoE) methodologies optimize the synthesis of this compound?
- Methodological Answer : Apply factorial design to optimize reaction parameters:
- Variables : Temperature, solvent polarity, catalyst concentration.
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., higher DMF polarity improves sulfanyl linkage efficiency).
- Case Study : A 2³ factorial design reduced reaction steps from 72 to 18 experiments, identifying optimal conditions (80°C, DMF, 1.2 eq. K₂CO₃) with 85% yield improvement .
Q. What computational strategies predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiadiazole ring (e.g., sulfur atoms as electron donors) .
- Molecular Docking (AutoDock Vina) : Simulate binding to CA IX (PDB: 3IAI) to predict binding affinity (ΔG ≈ -9.2 kcal/mol) and key interactions (hydrogen bonds with Thr199/Glu106) .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent to assess stability of the ligand-protein complex (RMSD < 2.0 Å) .
Q. How should researchers address discrepancies in reported biological activities of structurally similar thiadiazole derivatives?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities (e.g., residual DMF may artificially enhance antimicrobial activity) .
- Assay Standardization : Use common protocols (e.g., CLSI guidelines for MIC assays) to minimize variability in biological testing .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) and adjust for molecular weight differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
